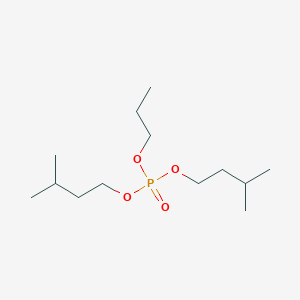

![molecular formula C22H19NO4 B12592125 Benzoic acid, 3-[[[(3'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]- CAS No. 649773-64-8](/img/structure/B12592125.png)

Benzoic acid, 3-[[[(3'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[[[(3'-Methyl[1,1'-Biphenyl]-4-yl)oxy]acetyl]amino]-Benzoesäure ist eine komplexe organische Verbindung mit bedeutenden Anwendungen in verschiedenen Bereichen der Wissenschaft und Industrie. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Benzoesäureanteil beinhaltet, der über eine Acetylamino-Brücke mit einer Biphenylgruppe verbunden ist. Das Vorhandensein der Biphenylgruppe verleiht der Verbindung einzigartige chemische Eigenschaften, was sie zu einem interessanten Forschungsgegenstand macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-[[[(3'-Methyl[1,1'-Biphenyl]-4-yl)oxy]acetyl]amino]-Benzoesäure umfasst typischerweise mehrere Schritte, beginnend mit der Herstellung des Biphenyl-Zwischenprodukts. Das Biphenyl-Zwischenprodukt wird durch eine Suzuki-Miyaura-Kupplungsreaktion synthetisiert, bei der ein Boronsäurederivat mit einer halogenierten Biphenylverbindung in Gegenwart eines Palladiumkatalysators reagiert . Das resultierende Biphenyl-Zwischenprodukt wird dann mit Essigsäureanhydrid und einer Base wie Pyridin acetyliert, um das acetylierte Biphenyl-Derivat zu bilden.

Der letzte Schritt beinhaltet die Amidierung des acetylierten Biphenyl-Derivats mit Benzoesäure. Diese Reaktion wird typischerweise in Gegenwart eines Kupplungsmittels wie N,N'-Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) durchgeführt, um die gewünschte Verbindung zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von 3-[[[(3'-Methyl[1,1'-Biphenyl]-4-yl)oxy]acetyl]amino]-Benzoesäure folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Fließreaktoren und automatisierten Systemen gewährleistet eine hohe Ausbeute und Reinheit des Endprodukts. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Reaktionszeit, ist für eine effiziente industrielle Produktion von entscheidender Bedeutung.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-[[[(3'-Methyl[1,1'-Biphenyl]-4-yl)oxy]acetyl]amino]-Benzoesäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Carbonsäurederivaten führt.

Reduktion: Die Reduktion der Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) erreicht werden, was zur Bildung von Alkoholderivaten führt.

Substitution: Die Biphenylgruppe in der Verbindung kann elektrophile aromatische Substitutionsreaktionen wie Nitrierung, Sulfonierung und Halogenierung mit geeigneten Reagenzien und Bedingungen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3)

Reduktion: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4)

Substitution: Salpetersäure (HNO3) zur Nitrierung, Schwefelsäure (H2SO4) zur Sulfonierung und Halogene (Cl2, Br2) zur Halogenierung

Hauptprodukte, die gebildet werden

Oxidation: Carbonsäurederivate

Reduktion: Alkoholderivate

Substitution: Nitro-, Sulfonyl- und Halogenierte Derivate

Wissenschaftliche Forschungsanwendungen

3-[[[(3'-Methyl[1,1'-Biphenyl]-4-yl)oxy]acetyl]amino]-Benzoesäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle und Polymere verwendet.

Biologie: Wird auf sein Potenzial als biochemische Sonde zur Untersuchung von Enzym-Substrat-Wechselwirkungen und Protein-Liganden-Bindung untersucht.

Medizin: Wird auf sein Potenzial für therapeutische Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten, untersucht.

Industrie: Wird bei der Herstellung von Spezialchemikalien, Farbstoffen und Arzneimitteln eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 3-[[[(3'-Methyl[1,1'-Biphenyl]-4-yl)oxy]acetyl]amino]-Benzoesäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Es ist bekannt, dass die Verbindung bestimmte Enzyme inhibiert, indem sie an ihre aktiven Zentren bindet, wodurch der Zugang des Substrats blockiert und die Enzymaktivität reduziert wird. Darüber hinaus kann die Biphenylgruppe in der Verbindung mit hydrophoben Taschen in Proteinen interagieren, wodurch die Bindungsaffinität und -spezifität erhöht wird.

Wirkmechanismus

The mechanism of action of benzoic acid, 3-[[[(3’-methyl[1,1’-biphenyl]-4-yl)oxy]acetyl]amino]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, the biphenyl group in the compound can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

3-[[[(3'-Methyl[1,1'-Biphenyl]-4-yl)oxy]acetyl]amino]-Benzoesäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

3-Methyl-Benzoesäure: Fehlt die Biphenylgruppe, was zu unterschiedlichen chemischen Eigenschaften und Reaktivität führt.

4-[(3-Methoxy-2-nitro-3-oxo-1-propen-1-yl)amino]-Benzoesäure: Enthält einen anderen Substituenten am Benzoesäureanteil, der zu Variationen in seinem chemischen Verhalten und seinen Anwendungen führt.

3-(1-Methylpropyl)amino-Benzoesäure, Methylester:

Die einzigartige Struktur von 3-[[[(3'-Methyl[1,1'-Biphenyl]-4-yl)oxy]acetyl]amino]-Benzoesäure verleiht ihr besondere chemische Eigenschaften, was sie für bestimmte Anwendungen in Forschung und Industrie wertvoll macht.

Eigenschaften

CAS-Nummer |

649773-64-8 |

|---|---|

Molekularformel |

C22H19NO4 |

Molekulargewicht |

361.4 g/mol |

IUPAC-Name |

3-[[2-[4-(3-methylphenyl)phenoxy]acetyl]amino]benzoic acid |

InChI |

InChI=1S/C22H19NO4/c1-15-4-2-5-17(12-15)16-8-10-20(11-9-16)27-14-21(24)23-19-7-3-6-18(13-19)22(25)26/h2-13H,14H2,1H3,(H,23,24)(H,25,26) |

InChI-Schlüssel |

XQNUUQUSGFZLFA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1S)-1-(4-bromophenyl)ethyl]formamide](/img/structure/B12592052.png)

![1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one](/img/structure/B12592062.png)

![2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592105.png)

![3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole](/img/structure/B12592113.png)

![3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate](/img/structure/B12592119.png)

![N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine)](/img/structure/B12592132.png)

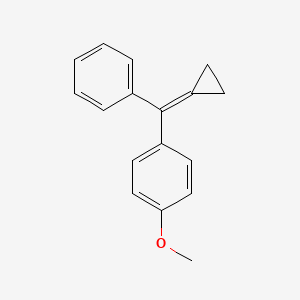

![2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole](/img/structure/B12592134.png)